2-Hydroxyglutaryl-1-coenzyme A
Description
Properties
IUPAC Name |
(4R)-5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-4-hydroxy-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H42N7O20P3S/c1-26(2,20(39)23(40)29-6-5-15(35)28-7-8-57-25(41)13(34)3-4-16(36)37)10-50-56(47,48)53-55(45,46)49-9-14-19(52-54(42,43)44)18(38)24(51-14)33-12-32-17-21(27)30-11-31-22(17)33/h11-14,18-20,24,34,38-39H,3-10H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,45,46)(H,47,48)(H2,27,30,31)(H2,42,43,44)/t13-,14-,18-,19-,20+,24-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRSBJZNLOYNNR-WZZMXTMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N7O20P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50920562 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
897.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111769-66-5 | |
| Record name | Coenzyme A, S-[5-hydrogen (2R)-2-hydroxypentanedioate] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111769-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxyglutaryl-1-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111769665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-2-hydroxybutanoyl)sulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50920562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthetic Pathways of 2 Hydroxyglutaryl 1 Coenzyme a
Formation within L-Glutamate Fermentation
In certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum, the fermentation of L-glutamate proceeds via the "hydroxyglutarate pathway," where 2-hydroxyglutaryl-CoA is a key intermediate. oup.comnih.govnih.gov This pathway allows these organisms to utilize glutamate (B1630785) as a primary source of carbon and energy in the absence of oxygen. frontiersin.org
The initial steps of the hydroxyglutarate pathway involve the conversion of (S)-glutamate to 2-oxoglutarate. oup.com Subsequently, the enzyme (R)-2-hydroxyglutarate dehydrogenase (HgdH) catalyzes the NADH-dependent reduction of 2-oxoglutarate to (R)-2-hydroxyglutarate. oup.comnih.govuniprot.orgnih.gov This reaction is a critical step, setting the stereochemistry for the subsequent enzymatic transformations. nih.gov HgdH from Acidaminococcus fermentans is a well-characterized enzyme belonging to the D-2-hydroxyacid dehydrogenase family. nih.govsigmaaldrich.com While its primary substrate is 2-oxoglutarate, studies have shown it can also reduce other 2-oxoacids, such as 2-oxoadipate, albeit with lower efficiency. researchgate.netnih.govacs.orgnih.govdtu.dk
Following its formation, (R)-2-hydroxyglutarate is activated to its coenzyme A thioester, (R)-2-hydroxyglutaryl-CoA. This activation is catalyzed by glutaconate CoA-transferase (GctAB), which transfers the CoA moiety from a donor, typically acetyl-CoA. oup.comnih.govuniprot.orgnih.gov
Glutaconate CoA-transferase belongs to the family I of CoA-transferases. oup.comebi.ac.uk The catalytic mechanism of these enzymes proceeds via a "ping-pong" kinetic mechanism. frontiersin.orgresearchgate.net A key feature of this mechanism is the formation of a covalent enzyme-CoA intermediate. oup.comfrontiersin.orgnih.gov In the case of GctAB from A. fermentans, a specific glutamate residue (βE54) in the active site of the β-subunit acts as the catalytic residue, forming a thioester bond with coenzyme A. nih.govresearchgate.netacs.org This enzyme-CoA intermediate then reacts with the acceptor acid, in this case (R)-2-hydroxyglutarate, to form (R)-2-hydroxyglutaryl-CoA. nih.gov
Glutaconate CoA-transferase from A. fermentans exhibits a degree of substrate promiscuity. nih.gov While its preferred acceptor is (E)-glutaconate, it also effectively utilizes (R)-2-hydroxyglutarate, glutarate, acrylate, and propionate. nih.gov Interestingly, when (R)-2-hydroxyglutarate serves as the substrate, it has been suggested that both possible positional isomers of the resulting CoA thioester can be formed. nih.gov The enzyme is composed of two different subunits, designated A and B (or α and β), which typically form heterodimers or heterotetramers. oup.comnih.govnih.gov
Enzymatic Activation by Glutaconate CoA-Transferase (GctAB)
Involvement in Lysine (B10760008) Catabolism
2-Hydroxyglutaryl-CoA is also a recognized intermediate in the catabolic pathways of the amino acid lysine in various organisms, including plants and mammals. the-innovation.orgontosight.ai In these pathways, lysine is ultimately broken down into acetyl-CoA, which can then enter the citric acid cycle for energy production. ontosight.ai The degradation of lysine can lead to the formation of 2-oxoadipate, which can then be reduced to 2-hydroxyadipate. the-innovation.org In plants, 2-hydroxyglutarate dehydrogenase has been shown to be exclusively involved in lysine degradation. nih.gov
Involvement in Tryptophan Catabolism
The metabolic breakdown of tryptophan can also lead to the formation of 2-hydroxyglutaryl-CoA. ontosight.ai Similar to lysine catabolism, the pathway facilitates the conversion of tryptophan into intermediates that can be funneled into central metabolic routes. ontosight.ai
Compound Information Table
| Compound Name | Abbreviation |
| 2-Hydroxyglutaryl-1-coenzyme A | 2-hydroxyglutaryl-CoA |
| (R)-2-Hydroxyglutarate | |
| 2-Oxoglutarate | |
| Acetyl-Coenzyme A | Acetyl-CoA |
| (S)-Glutamate | |
| (E)-Glutaconate | |
| Glutarate | |
| Acrylate | |
| Propionate | |
| 2-Oxoadipate | |
| 2-Hydroxyadipate | |
| Lysine | |
| Tryptophan | |
| Coenzyme A | CoA |
Enzyme Information Table
| Enzyme Name | Abbreviation | EC Number |
| (R)-2-Hydroxyglutarate Dehydrogenase | HgdH | 1.1.1.399 uniprot.org |
| Glutaconate CoA-Transferase | GctAB | 2.8.3.12 uniprot.org |
| 2-Hydroxyglutaryl-CoA Dehydratase | HgdAB | 4.2.1.167 uniprot.org |
Generation through Promiscuous Enzyme Reactions
The generation of this compound can occur through the action of enzymes that exhibit promiscuous activity, meaning they can catalyze reactions other than their primary physiological function. nih.govbiorxiv.org This non-canonical production often involves the initial formation of the precursor, 2-hydroxyglutarate (2-HG), which is subsequently activated to its coenzyme A thioester.
Several enzymes have been identified that promiscuously produce 2-HG from the central metabolite α-ketoglutarate (αKG). Notably, lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), whose primary roles are in glycolysis and the citric acid cycle, respectively, can reduce αKG to L-2-hydroxyglutarate (L-2-HG). nih.govcuny.edu This activity is considered promiscuous because αKG is not the canonical substrate for these dehydrogenases. nih.gov While D-2-hydroxyglutarate (D-2-HG) can also be formed through various promiscuous enzymatic reactions under normal conditions, this is often considered part of a metabolite repair process, where the cell aims to prevent the accumulation of what would otherwise be a toxic metabolite. the-innovation.orgthe-innovation.org
Once 2-hydroxyglutarate is formed, its activation to this compound is typically catalyzed by a CoA-transferase. An example of promiscuity in this step is observed with glutaconate CoA-transferase from the anaerobic bacterium Acidaminococcus fermentans. This enzyme can utilize (R)-2-hydroxyglutarate and acetyl-CoA to produce not only the standard (R)-2-hydroxyglutaryl-1-CoA but also its isomer, (R)-2-hydroxyglutaryl-5-CoA. nih.gov However, studies on cell-free extracts indicate that the 5-isomer is an erroneous product formed in vitro and is not further metabolized, unlike the 1-isomer which is dehydrated to glutaconyl-CoA. nih.gov
Table 1: Enzymes with Promiscuous Activity in the Biosynthesis of 2-Hydroxyglutaryl-CoA Precursors
| Enzyme | Primary Function | Promiscuous Reaction | Substrate | Product |
|---|---|---|---|---|
| Lactate Dehydrogenase (LDH) | Converts pyruvate (B1213749) to lactate | Reduction of α-ketoglutarate | α-ketoglutarate | L-2-hydroxyglutarate |
| Malate Dehydrogenase (MDH) | Converts malate to oxaloacetate | Reduction of α-ketoglutarate | α-ketoglutarate | L-2-hydroxyglutarate |
Non-Canonical Production under Specific Cellular Conditions
The non-canonical synthesis of this compound's precursor, L-2-hydroxyglutarate, via promiscuous enzyme activity is significantly influenced by specific cellular conditions. nih.govcuny.edu In particular, hypoxia (oxygen limitation) and acidic pH are key factors that enhance this production pathway. nih.gov
Under hypoxic conditions, the accumulation of NADH creates a reductive cellular environment. This high NADH/NAD+ ratio drives the promiscuous reduction of α-ketoglutarate to L-2-HG by enzymes like LDH and MDH. nih.gov This process can facilitate adaptation to hypoxic stress in both normal and malignant cells. nih.govcuny.edu
Furthermore, research has demonstrated that an acidic microenvironment directly enhances the catalytic efficiency of this promiscuous reaction. nih.gov Acidic pH promotes a protonated state of the substrate, α-ketoglutarate. nih.govcuny.edu This protonated form binds more readily to a key residue within the substrate-binding pocket of lactate dehydrogenase A (LDHA), thereby increasing the rate of L-2-HG production. nih.gov The subsequent accumulation of L-2-HG under these conditions can then be channeled towards activation to its CoA derivative, linking environmental cues to the synthesis of this compound.
Table 2: Cellular Conditions Favoring Non-Canonical L-2-Hydroxyglutarate Production
| Cellular Condition | Mechanism | Effect on Enzyme Activity |
|---|---|---|
| Hypoxia | Increased intracellular NADH/NAD+ ratio | Drives the reductive reaction catalyzed by LDH and MDH. |
Enzymatic Transformations Involving 2 Hydroxyglutaryl 1 Coenzyme a
2-Hydroxyglutaryl-CoA Dehydratase System (HgdAB/D)
The 2-hydroxyglutaryl-CoA dehydratase system is a key player in the fermentation of glutamate (B1630785) by certain anaerobic bacteria, such as Acidaminococcus fermentans and Clostridium symbiosum. expasy.orggenome.jpqmul.ac.uk This enzyme system is composed of two main protein components: the dehydratase itself (termed component D or HgdAB) and an activator protein (termed component A or HgdC). oup.comnih.govnih.gov The activator is responsible for initiating the catalytic cycle of the dehydratase. nih.govd-nb.info
The primary function of the 2-hydroxyglutaryl-CoA dehydratase system is to catalyze the reversible syn-elimination of a water molecule from (R)-2-hydroxyglutaryl-CoA. uniprot.orguni-marburg.denih.gov This dehydration reaction results in the formation of (E)-glutaconyl-CoA. oup.comacs.orgresearchgate.net The reaction is of significant biochemical interest because it involves the cleavage of a non-activated β-C-H bond. nih.gov The proposed mechanism involves a transient one-electron reduction of the thioester group of the substrate, which generates a ketyl radical. nih.govuniprot.org This radical intermediate facilitates the elimination of the hydroxyl group. oup.comnih.gov The enzyme system remains in an activated state for multiple turnovers after the initial activation. qmul.ac.uknih.gov
The 2-hydroxyglutaryl-CoA dehydratase (component D) from Acidaminococcus fermentans is a heterodimer, composed of an α and a β subunit (HgdA and HgdB). nih.govnih.govnih.gov In Fusobacterium nucleatum, the enzyme is a heterotrimer with α, β, and γ subunits. nih.gov The activator component (component A) is a homodimer. nih.govresearchgate.netnih.gov The genes encoding these subunits are often clustered in an operon. oup.comnih.gov
Table 1: Subunit Composition of 2-Hydroxyglutaryl-CoA Dehydratase System in Different Organisms
| Organism | Dehydratase (Component D) | Activator (Component A) |
| Acidaminococcus fermentans | Heterodimer (αβ) nih.govnih.gov | Homodimer (γ₂) nih.govnih.gov |
| Clostridium symbiosum | Heterodimer (αβ) oup.comnih.gov | Homodimer nih.gov |
| Fusobacterium nucleatum | Heterotrimer (αβγ) oup.comnih.gov | Part of the trimeric complex oup.comoup.com |
The catalytic activity of the 2-hydroxyglutaryl-CoA dehydratase system is dependent on several essential cofactors and prosthetic groups. genome.jpuni-marburg.denih.govacs.orgnih.govnih.govresearchgate.netnih.gov
Both the dehydratase (component D) and the activator (component A) contain iron-sulfur clusters. genome.jpuni-marburg.denih.govacs.orgnih.govnih.govresearchgate.netnih.govnih.gov In A. fermentans, component A contains a single [4Fe-4S] cluster that bridges the two subunits of the homodimer. nih.govnih.gov This cluster can exist in both the oxidized [4Fe-4S]²⁺ and the reduced [4Fe-4S]¹⁺ states. nih.govnih.gov Component D of A. fermentans contains one [4Fe-4S]²⁺ cluster per heterodimer, which is not reducible by common agents. uniprot.orgnih.gov The enzyme from C. symbiosum is notable for containing two [4Fe-4S]²⁺ clusters in its dehydratase component. oup.comnih.gov These clusters are extremely sensitive to oxygen. oup.comnih.gov
Flavin mononucleotide (FMN) is another crucial prosthetic group found in the dehydratase component (HgdAB). genome.jpuni-marburg.denih.govacs.orgnih.govresearchgate.netnih.gov The enzyme from A. fermentans contains one mole of FMN per heterodimer. nih.govuniprot.orgnih.gov The enzyme from C. symbiosum also contains one mole of FMN per heterodimer. oup.comnih.gov In its active form, the enzyme contains reduced FMN (FMNH₂). expasy.orggenome.jpqmul.ac.uk
Proposed Radical Reaction Mechanism
The dehydration of (R)-2-hydroxyglutaryl-CoA is a chemically difficult reaction because the proton at the β-carbon is not acidic (pKa ≈ 40–50). oup.comresearchgate.net The enzyme utilizes a radical-based mechanism to facilitate this syn-elimination of water. oup.comoup.com This process is initiated by an activator component (Component A or HgdC) that, through ATP hydrolysis, transfers a single high-energy electron to the dehydratase component (Component D or HgdAB). oup.comnih.govnih.gov This electron is then used catalytically in the subsequent steps. caltech.edu
The catalytic cycle begins with the transfer of a single electron to the thioester carbonyl group of the substrate, (R)-2-hydroxyglutaryl-CoA. oup.comnih.gov This electron originates from the reduced [4Fe-4S] cluster of the activator component and is relayed through the cofactors of the dehydratase component. nih.govacs.org The transfer effectively reduces the electrophilic thioester carbonyl. oup.com
The one-electron reduction of the thioester carbonyl results in the formation of a transient ketyl radical anion. uniprot.orgoup.com This species is highly nucleophilic and initiates the subsequent elimination reaction. oup.comd-nb.info The formation of this radical intermediate is a key event, as it dramatically alters the reactivity of the substrate, a process sometimes referred to as "Umpolung" (charge reversal). oup.com
The newly formed ketyl radical anion facilitates the elimination of the adjacent hydroxyl group. nih.govoup.com This elimination step generates an enoxy radical intermediate. oup.comnih.gov The formation of the enoxy radical significantly lowers the pKa of the β-hydrogen by approximately 26 units, making it acidic enough (pKa ≈ 14) to be abstracted as a proton by a base in the active site. oup.comresearchgate.net Deprotonation leads to the formation of a product-related ketyl radical, that of glutaconyl-CoA. nih.govoup.com
To complete the catalytic cycle, the product-related ketyl radical is oxidized back to the final product, (E)-glutaconyl-CoA. nih.gov This oxidation step returns the electron to the enzyme's redox cofactors, regenerating their initial state. nih.govd-nb.info This allows the enzyme to remain in its activated state for numerous turnovers (up to 10,000) without requiring further ATP hydrolysis for each cycle, making the activation process catalytic. uniprot.orgnih.govacademie-sciences.fr The electron is effectively recycled with each substrate molecule that is processed. d-nb.info
Extreme Oxygen Sensitivity and its Biochemical Basis
2-Hydroxyglutaryl-CoA dehydratase and its activator are extremely sensitive to oxygen. oup.comnih.govresearchgate.net The activator component (Component A), which contains a [4Fe-4S] cluster, loses its activity within seconds upon exposure to air due to the irreversible degradation of this cluster. nih.gov The dehydratase component (Component D) is also oxygen-sensitive; its [4Fe-4S] cluster is slowly converted to an inactive [3Fe-4S] cluster in the presence of oxygen. nih.govuni-marburg.de
The biochemical basis for this extreme oxygen sensitivity lies in the low-potential [4Fe-4S] clusters present in both components. caltech.edunih.gov These clusters, particularly in their reduced states required for catalysis, are highly susceptible to oxidation by molecular oxygen. elifesciences.orgnih.gov The reaction with oxygen leads to the formation of reactive oxygen species and causes the degradation of the iron-sulfur clusters, often resulting in the loss of iron and irreversible inactivation of the enzyme. elifesciences.orgnih.govnih.gov This sensitivity necessitates that the enzyme functions in strictly anaerobic environments. oup.com
Substrate Specificity and Analogues
2-Hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum exhibits a degree of substrate flexibility. nih.govacs.org While its primary substrate is (R)-2-hydroxyglutaryl-CoA, it can also process several other molecules.
Table 1: Substrate and Analogue Activity of C. symbiosum 2-Hydroxyglutaryl-CoA Dehydratase
| Compound | Activity | Reference |
|---|---|---|
| (R)-2-Hydroxyadipoyl-CoA | Substrate | nih.govacs.org |
| Oxalocrotonyl-CoA | Substrate | nih.govacs.org |
| Muconyl-CoA | Substrate | nih.govacs.org |
| Butynedioyl-CoA | Substrate | nih.govacs.org |
| 3-Methylglutaconyl-CoA | Not a substrate | nih.govacs.org |
Research has shown that the enzyme can dehydrate (R)-2-hydroxyadipoyl-CoA, which is a step toward the potential bio-based production of adipic acid. nih.govacs.org It also catalyzes the hydration of muconyl-CoA, oxalocrotonyl-CoA, and butynedioyl-CoA. acs.org However, it does not act on 3-methylglutaconyl-CoA. nih.gov
The enzyme is also not strictly specific to the coenzyme A moiety. It can process (R)-2-hydroxyglutaryl-thioesters of N-acetylcysteamine and pantetheine (B1680023) with nearly equal efficiency, indicating flexibility in this part of the substrate. nih.govacs.org
Specificity for the Coenzyme A Moiety
Research on the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum has revealed that the enzyme is not strictly specific for the coenzyme A (CoA) portion of its substrate. acs.orgnih.govsigmaaldrich.com It can effectively process (R)-2-hydroxyglutaryl-thioesters of N-acetylcysteamine and pantetheine, which serve as nearly equal substrates to the natural CoA thioester. acs.orgnih.govsigmaaldrich.com This indicates a degree of flexibility in the enzyme's active site regarding the recognition of the thiol-containing moiety.
Alternative Substrates and Their Conversion (e.g., (R)-2-hydroxyadipoyl-CoA)
The 2-hydroxyglutaryl-CoA dehydratase from C. symbiosum demonstrates the ability to act on a range of alternative substrates. acs.orgnih.govsigmaaldrich.com Utilizing spectrophotometric assays and mass spectrometry, studies have identified several compounds that can be converted by the enzyme. acs.orgnih.govsigmaaldrich.com These include (R)-2-hydroxyadipoyl-CoA, oxalocrotonyl-CoA, muconyl-CoA, and butynedioyl-CoA. acs.orgnih.govsigmaaldrich.com The conversion of (R)-2-hydroxyadipoyl-CoA is of particular interest as it opens a potential biosynthetic route towards adipic acid, a commercially significant chemical. acs.orgnih.govsigmaaldrich.com However, the enzyme shows selectivity, as it does not act on 3-methylglutaconyl-CoA. acs.orgnih.govsigmaaldrich.com The hydration of butynedioyl-CoA is proposed to form 2-oxosuccinyl-CoA, which then undergoes spontaneous hydrolysis to oxaloacetate and CoASH. acs.orgnih.govsigmaaldrich.com
**Table 1: Alternative Substrates of 2-Hydroxyglutaryl-CoA Dehydratase from *Clostridium symbiosum***
| Substrate | Conversion Product | Reference |
|---|---|---|
| (R)-2-hydroxyadipoyl-CoA | 2-hexenedioyl-CoA | acs.orgnih.govsigmaaldrich.com |
| Oxalocrotonyl-CoA | Not specified | acs.orgnih.govsigmaaldrich.com |
| Muconyl-CoA | Not specified | acs.orgnih.govsigmaaldrich.com |
| Butynedioyl-CoA | 2-oxosuccinyl-CoA (intermediate) | acs.orgnih.govsigmaaldrich.com |
| 3-methylglutaconyl-CoA | No conversion observed | acs.orgnih.govsigmaaldrich.com |
Activator Protein of 2-Hydroxyglutaryl-CoA Dehydratase (HgdC/A)
The activity of 2-hydroxyglutaryl-CoA dehydratase is dependent on a separate activator protein, designated as HgdC or component A. nih.govuniprot.orgnih.gov This activator is an extremely oxygen-sensitive, homodimeric protein. acs.orgnih.govnih.gov
ATP-Dependent Electron Transfer Mechanism
The electron transfer from the activator to the dehydratase is an ATP-dependent process. acs.orgnih.govuniprot.orguniprot.org In the presence of ATP and Mg²⁺, the activator facilitates the transfer of an electron from a reducing agent, such as a flavodoxin in vivo or titanium(III) citrate (B86180) in vitro, to the dehydratase. acs.orgnih.govoup.com This electron transfer is coupled with the hydrolysis of ATP. oup.comresearchgate.net Studies with the activator from Acidaminococcus fermentans have shown that the binding of ATP induces a significant conformational change in the activator protein, which is crucial for the electron transfer to occur. acs.orgnih.gov This change enhances the accessibility of the activator's iron-sulfur cluster. acs.orgnih.gov The oxidized form of the activator exhibits ATPase activity, which is abolished upon its reduction by one electron. acs.orgnih.gov
Cofactor Requirements (e.g., [4Fe-4S] cluster)
The activator protein (HgdC/A) contains a [4Fe-4S] cluster, which is essential for its function. acs.orgnih.govnih.govuniprot.org This cluster can exist in the 1+ and 2+ oxidation states and is the entity that directly participates in the electron transfer to the dehydratase. acs.orgnih.gov The [4Fe-4S] cluster is solvent-exposed, allowing it to interact with the electron donor. acs.orgnih.gov The dehydratase component itself also contains a non-reducible [4Fe-4S] cluster and reduced riboflavin (B1680620) 5'-monophosphate (FMNH₂). acs.orgnih.gov
Activity Regulation and Stability
The activity of the activator protein is tightly regulated and the protein itself is highly unstable. nih.govuniprot.org It is extremely sensitive to oxygen, with a half-life of mere seconds in the presence of air. nih.gov Even under strict anaerobic conditions, the protein exhibits instability. nih.gov The dehydratase can be reversibly inactivated by certain oxidants like nitrophenols, which are thought to trap the electron transferred from the activator. nih.govuniprot.org
Table 2: Properties of the Activator Protein (HgdC/A) of 2-Hydroxyglutaryl-CoA Dehydratase
| Property | Description | Reference |
|---|---|---|
| Structure | Homodimer | nih.gov |
| Cofactors | [4Fe-4S] cluster | acs.orgnih.govnih.govuniprot.org |
| Function | ATP-dependent one-electron transfer to the dehydratase | uniprot.orguniprot.orguniprot.org |
| Regulation | Activated by ATP binding; inhibited by ADP | acs.orgnih.gov |
| Stability | Extremely oxygen-sensitive and unstable | nih.govuniprot.org |
Reversible Inactivation by Oxidants
The activity of (R)-2-hydroxyglutaryl-CoA dehydratase is sensitive to various oxidants, which can cause a reversible, transient inactivation. nih.gov This inactivation is thought to occur when the oxidants trap an essential electron involved in the catalytic cycle. nih.gov The enzyme can be reversibly inactivated by several nitrophenol compounds, 4-nitrobenzoate, and other agents. uniprot.org In contrast, oxidants such as hydroxylamine (B1172632) and nitrite (B80452) cause irreversible inactivation. uniprot.org
Table 1: Agents Causing Reversible Inactivation of (R)-2-hydroxyglutaryl-CoA Dehydratase
| Inactivating Agent | Type | Concentration for Effect | Citation |
|---|---|---|---|
| 4-Nitrobenzoate | Oxidant | ≥ 1 µM | nih.govuniprot.org |
| 2-Nitrophenol | Oxidant | ≥ 1 µM | nih.govuniprot.org |
| 3-Nitrophenol | Oxidant | ≥ 1 µM | nih.govuniprot.org |
| 4-Nitrophenol | Oxidant | ≥ 1 µM | nih.govuniprot.org |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) | Oxidant | ≥ 1 µM | nih.govuniprot.org |
| Chloramphenicol | Oxidant | ≥ 1 µM | nih.govuniprot.org |
Activation by Reducing Agents
The activation of the dehydratase component (Component D) is a critical process that requires the activator component (Component A), ATP, MgCl₂, and a reducing agent. oup.comoup.com This activation process involves the transfer of an electron from the activator to the dehydratase, a reaction that is powered by the hydrolysis of ATP. nih.govnih.gov In laboratory settings (in vitro), one-electron donors such as dithionite (B78146) or Ti(III)citrate are effective reducing agents for this activation. oup.comoup.com Within the cell (in vivo), this role is fulfilled by electron-transfer proteins like ferredoxin or flavodoxin. oup.comoup.com For instance, in A. fermentans, a clostridial-type ferredoxin containing two [4Fe-4S] clusters is the primary electron donor, though a flavodoxin can be used under iron-limiting conditions. oup.com
Mechanistic Parallels to Other ATP-Driven Electron Transfer Systems
The 2-hydroxyglutaryl-CoA dehydratase system, particularly its activator component, shares significant mechanistic and structural similarities with other enzyme systems that couple ATP hydrolysis to challenging reduction reactions. nih.gov These parallels highlight a conserved evolutionary strategy for catalyzing difficult chemical transformations. nih.gov
Similarities to Nitrogenase Iron Protein
The activator component of 2-hydroxyglutaryl-CoA dehydratase (Component A) is considered an "archerase," a term coined due to the proposed large conformational change upon ATP binding that resembles an archer drawing a bow. nih.gov This component shows remarkable parallels to the nitrogenase iron protein (NifH). thescipub.com Both are homodimers containing a [4Fe-4S] cluster at the dimer interface and couple ATP hydrolysis to the transfer of low-potential electrons. nih.govthescipub.com
A key similarity is the ability of both the dehydratase activator and the nitrogenase Fe-protein to exist in a superreduced, all-ferrous [4Fe-4S]⁰ state, which is achieved in vitro by using a strong reducing agent like Ti(III)citrate. nih.govnih.gov Prior to these findings, the nitrogenase Fe-protein was the only enzyme known to support this all-ferrous state. nih.gov The crystal structure of the dehydratase activator from A. fermentans reveals a helix-cluster-helix architecture that is proposed to undergo a significant movement upon ATP binding to facilitate electron transfer, a model that draws comparisons to the conformational changes observed in the nitrogenase system. researchgate.net
Comparisons with Benzoyl-CoA Reductase
Benzoyl-CoA reductase (BCR), a key enzyme in the anaerobic degradation of aromatic compounds, is another system with strong parallels to 2-hydroxyglutaryl-CoA dehydratase. nih.govoup.com BCR catalyzes the ATP-dependent reduction of the stable aromatic ring of benzoyl-CoA, a mechanistically demanding reaction. pnas.org The subunits of BCR exhibit significant sequence similarities (38–52%) to the two-component dehydratase system (activator and dehydratase). pnas.org
Specifically, the four subunits of BCR are thought to form two functional modules: one module, comprising subunits BcrA and BcrD, is homologous to the dehydratase activator and contains the ATP-binding sites. pnas.org The other module, comprising subunits BcrB and BcrC, is homologous to the dehydratase itself and is responsible for substrate reduction. pnas.org This modular architecture suggests a common evolutionary origin and a shared mechanism for using ATP hydrolysis to power difficult electron transfer reactions. oup.comoup.com Both enzymes are believed to initiate their respective reactions by generating a ketyl-radical anion intermediate on the substrate. nih.gov
Other Related Enzymatic Systems
Glutaryl-CoA Dehydrogenases in Aromatic Compound Metabolism
Glutaryl-CoA dehydrogenases (GDHs) are flavoenzymes involved in the anaerobic metabolism of aromatic compounds, where they participate in the breakdown of the central intermediate benzoyl-CoA. nih.govasm.org In this pathway, glutaryl-CoA is an intermediate that is further metabolized to crotonyl-CoA. oup.com There are two main types of GDHs that differ in their mechanism.
In facultative anaerobes like Thauera aromatica, a single enzyme, a decarboxylating glutaryl-CoA dehydrogenase, oxidizes glutaryl-CoA to glutaconyl-CoA and subsequently decarboxylates it to crotonyl-CoA. oup.comasm.org In contrast, some obligate anaerobes, such as Desulfococcus multivorans, utilize a non-decarboxylating GDH that only catalyzes the dehydrogenation of glutaryl-CoA to glutaconyl-CoA. nih.govasm.org A separate, membrane-bound enzyme, glutaconyl-CoA decarboxylase, then carries out the decarboxylation step. oup.comasm.org
Studies on GDHs from the obligately anaerobic bacteria Geobacter metallireducens (GDHGeo) and Desulfococcus multivorans (GDHDes) have revealed these distinct functions. GDHGeo acts as a decarboxylating enzyme, while GDHDes only performs the dehydrogenation. nih.govasm.org Both enzymes are homotetramers and contain FAD as a cofactor. nih.govasm.org
Table 2: Kinetic Properties of Glutaryl-CoA Dehydrogenases (GDHs)
| Enzyme | Organism | Km for Glutaryl-CoA (µM) | Vmax (µmol min-1 mg-1) | Product | Citation |
|---|---|---|---|---|---|
| GDHGeo | Geobacter metallireducens | 30 ± 2 | 3.2 ± 0.2 | Crotonyl-CoA | nih.govasm.org |
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| (E)-glutaconyl-CoA |
| (R)-2-hydroxyglutaryl-CoA |
| 2,4-Dinitrophenol |
| 2-Nitrophenol |
| 3-Nitrophenol |
| 4-Nitrobenzoate |
| 4-Nitrophenol |
| Acetyl-CoA |
| Adenosine triphosphate (ATP) |
| Benzoyl-CoA |
| Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) |
| Chloramphenicol |
| Crotonyl-CoA |
| Dithionite |
| Ferredoxin |
| Flavin adenine (B156593) dinucleotide (FAD) |
| Flavodoxin |
| Glutaconyl-CoA |
| Glutamate |
| Glutaryl-CoA |
| Hydroxylamine |
| Magnesium chloride (MgCl₂) |
| Nitrite |
Biological Roles and Metabolic Pathways Involving 2 Hydroxyglutaryl 1 Coenzyme a
Primary Role in Amino Acid Degradation Pathways in Anaerobic Microorganisms
In the absence of oxygen, certain bacteria have evolved unique metabolic strategies to derive energy from amino acids. 2-Hydroxyglutaryl-CoA is central to these anaerobic processes. nih.govuniprot.orgacs.orgportlandpress.com
A primary role of 2-hydroxyglutaryl-CoA is its involvement in the fermentation of L-glutamate through a specialized route known as the hydroxyglutarate pathway. nih.govuniprot.orgportlandpress.comnih.govasm.org This pathway is a key energy-yielding process for several anaerobic bacteria. nih.govasm.org
The process begins with the conversion of L-glutamate. portlandpress.comthe-innovation.org Through a series of enzymatic reactions, L-glutamate is first oxidized to 2-oxoglutarate, which is then reduced to (R)-2-hydroxyglutarate. oup.comoup.com This intermediate is subsequently activated to (R)-2-hydroxyglutaryl-CoA. oup.comoup.com The enzyme (R)-2-hydroxyglutaryl-CoA dehydratase then catalyzes the reversible dehydration of (R)-2-hydroxyglutaryl-CoA to form (E)-glutaconyl-CoA. uniprot.orgacs.org This dehydration step is crucial and involves a complex, oxygen-sensitive enzyme system. uniprot.orgoup.comebi.ac.uk The resulting (E)-glutaconyl-CoA is further metabolized to generate ATP, the primary energy currency of the cell. ebi.ac.ukuni-marburg.de
This metabolic route has been identified in a range of anaerobic bacteria, including species of Acidaminococcus, Clostridium, Fusobacterium, and Peptostreptococcus. nih.govasm.orgresearchgate.net For instance, Acidaminococcus fermentans and Clostridium symbiosum are well-studied organisms that utilize the hydroxyglutarate pathway for glutamate (B1630785) fermentation. uni-marburg.denih.gov
The significance of the 2-hydroxyacyl-CoA intermediate extends beyond glutamate metabolism. Several anaerobic bacteria employ a similar strategy to break down other α-amino acids. uniprot.orgportlandpress.com This general mechanism involves the conversion of various α-amino acids into their corresponding (R)-2-hydroxyacyl-CoA derivatives. oup.comoup.commpg.de
For example, amino acids such as alanine, phenylalanine, and leucine (B10760876) can be converted to (R)-lactate, (R)-3-phenyllactate, and (R)-2-hydroxyisocaproate, respectively. oup.comd-nb.info These are then activated to their CoA thioesters and subsequently dehydrated in a manner analogous to the dehydration of (R)-2-hydroxyglutaryl-CoA. oup.comoup.commpg.de This dehydration is a critical step that allows for the further breakdown of the carbon skeleton to yield energy. oup.comoup.com The enzymes responsible for these dehydrations, known as 2-hydroxyacyl-CoA dehydratases, are typically complex, multi-component systems that are highly sensitive to oxygen. oup.comoup.comnih.gov
Contribution to Ketogenesis
Under certain metabolic conditions, 2-hydroxyglutaryl-CoA can also play a role in ketogenesis, the process of producing ketone bodies. ontosight.ai Ketone bodies are produced in the liver and used as an energy source when glucose availability is low. ontosight.ai While the primary pathways of ketogenesis involve the breakdown of fatty acids, intermediates from amino acid catabolism, including those derived from lysine (B10760008) and tryptophan, can feed into this process. ontosight.ai 2-Hydroxyglutaryl-CoA is an intermediate in the catabolism of these amino acids, and its further metabolism can lead to the formation of acetyl-CoA, a direct precursor for ketone body synthesis. ontosight.ai
Ecological and Physiological Niche of Organisms Utilizing the 2-Hydroxyglutaryl-CoA Pathway
Organisms that utilize the 2-hydroxyglutaryl-CoA pathway are typically strict anaerobes, thriving in oxygen-deprived environments. nih.govd-nb.info These niches include the gastrointestinal tracts of animals, soil, sewage sludge, and marine and freshwater sediments. the-innovation.orgwikipedia.org In these anoxic settings, amino acids, often derived from the breakdown of proteins, serve as a major source of energy. the-innovation.orgnih.gov
Bacteria such as Acidaminococcus fermentans, found in the gut, and various species of Clostridium and Fusobacterium, are examples of organisms that rely on amino acid fermentation for survival. nih.govasm.orgnih.govwishartlab.comdsmz.de For instance, Fusobacterium nucleatum, a common resident of the oral cavity, ferments glutamate to produce butyrate (B1204436) and ammonia, contributing to the metabolic landscape of dental plaque. asm.orgbiorxiv.orgnih.gov The ability to utilize amino acids via pathways involving 2-hydroxyglutaryl-CoA provides these microorganisms with a competitive advantage in protein-rich anaerobic environments. nih.govnih.gov
Pathological and Regulatory Aspects of 2 Hydroxyglutaryl 1 Coenzyme a Metabolism
Dysregulation in Metabolism and its Association with Genetic Disorders (e.g., 2-hydroxyglutaric aciduria)
Dysregulation of the metabolic pathways involving 2-HG-CoA is centrally implicated in a group of rare neurometabolic disorders known as 2-hydroxyglutaric acidurias (2-HGA). biorxiv.org These disorders are characterized by the accumulation of either D-2-hydroxyglutarate (D-2-HG) or L-2-hydroxyglutarate (L-2-HG), or both, in various bodily fluids. biorxiv.org The clinical presentation of 2-HGA typically involves severe neurological symptoms, including developmental delay, seizures, and weak muscle tone (hypotonia). nih.gov
The link between 2-HG-CoA metabolism and these disorders lies in the enzymes that catalyze the conversion of 2-hydroxyglutarate. In a key bacterial pathway, (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by glutaconate CoA-transferase. oup.comnih.gov Subsequently, (R)-2-hydroxyglutaryl-CoA dehydratase catalyzes the conversion of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA. oup.comuniprot.orgnih.gov In humans, the dehydrogenases that convert 2-HG to α-ketoglutarate (α-KG) are critical for preventing its accumulation.
The different forms of 2-hydroxyglutaric aciduria are caused by mutations in specific genes:
L-2-hydroxyglutaric aciduria (L-2-HGA) results from mutations in the L2HGDH gene, which encodes the L-2-hydroxyglutarate dehydrogenase enzyme. nih.govgenecards.orgnih.govnih.govsigmaaldrich.comuniprot.org This enzyme is responsible for the oxidation of L-2-HG to α-KG. genecards.org A deficiency in this enzyme leads to the accumulation of L-2-HG. nih.govnih.gov
D-2-hydroxyglutaric aciduria (D-2-HGA) is caused by mutations in either the D2HGDH gene (Type I) or the IDH2 gene (Type II). nih.govsigmaaldrich.com The D2HGDH gene encodes D-2-hydroxyglutarate dehydrogenase, which converts D-2-HG to α-KG. nih.govnih.govuniprot.org Mutations in this gene lead to a buildup of D-2-HG. nih.gov
Combined D,L-2-hydroxyglutaric aciduria (D,L-2-HGA) is caused by mutations in the SLC25A1 gene. frontiersin.orgstorymd.comresearchgate.net This gene encodes the mitochondrial citrate (B86180) carrier, and its dysfunction leads to the accumulation of both D-2-HG and L-2-HG. biorxiv.orgfrontiersin.orgresearchgate.netmdpi.com
These genetic defects disrupt the normal metabolic flux, leading to the toxic accumulation of 2-HG, which underlies the pathophysiology of these devastating neurological disorders.
Oncometabolite Properties of 2-Hydroxyglutarate and its Biochemical Effects
The accumulation of 2-hydroxyglutarate, particularly D-2-HG, resulting from mutations in isocitrate dehydrogenase (IDH) 1 and 2, has been identified as a key driver in the development of various cancers, including gliomas and acute myeloid leukemia. the-innovation.org This has led to the classification of 2-HG as an "oncometabolite." the-innovation.org
One of the primary mechanisms through which 2-HG exerts its oncogenic effects is by competitively inhibiting a broad range of α-ketoglutarate-dependent dioxygenases. the-innovation.org Structurally, 2-HG is very similar to α-KG, allowing it to bind to the active sites of these enzymes and block their normal function. the-innovation.org These enzymes are involved in numerous cellular processes, and their inhibition by 2-HG has widespread consequences.
A critical consequence of the inhibition of α-KG-dependent dioxygenases is the widespread alteration of the epigenetic landscape. mdpi.com Key targets of 2-HG include:
TET (Ten-Eleven Translocation) family of enzymes: These enzymes are responsible for the hydroxylation of 5-methylcytosine (B146107) (5mC), the first step in active DNA demethylation. uniprot.orgthe-innovation.org Inhibition of TET enzymes by 2-HG leads to DNA hypermethylation. uniprot.org
Jumonji C (JmjC) domain-containing histone demethylases: These enzymes remove methyl groups from histones, playing a crucial role in regulating gene expression. mdpi.com Inhibition of these demethylases by 2-HG results in histone hypermethylation. mdpi.com
These epigenetic alterations can lead to the silencing of tumor suppressor genes and the activation of oncogenic pathways, thereby promoting cancer development.
The inhibitory effects of 2-HG extend to α-KG-dependent enzymes involved in DNA repair. uniprot.org For instance, the AlkB family of DNA repair enzymes, which are responsible for repairing alkylated DNA, are inhibited by 2-HG. uniprot.org This impairment of DNA repair can lead to an increased mutation rate, contributing to genomic instability and the progression of cancer. uniprot.org
While high levels of D-2-HG are famously produced by mutant IDH enzymes, L-2-HG can be produced by wild-type enzymes under certain stress conditions. sigmaaldrich.com Hypoxia (low oxygen) and acidosis (low pH) can promote the "promiscuous" activity of enzymes like lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH), leading to the reduction of α-KG to L-2-HG. sigmaaldrich.com This hypoxia-induced production of L-2-HG can also contribute to epigenetic changes and the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in the cellular response to low oxygen, which can favor tumorigenesis. sigmaaldrich.com
Research Methodologies and Techniques for Studying 2 Hydroxyglutaryl 1 Coenzyme a
Biochemical Assays for Detection and Quantification
Accurate detection and quantification of 2-hydroxyglutaryl-CoA are fundamental to understanding its metabolic role. Various biochemical assays have been developed for this purpose, each with its own advantages and specific applications.
Spectrophotometric Activity Assays
Spectrophotometric assays are widely used to continuously monitor the activity of enzymes that metabolize 2-hydroxyglutaryl-CoA. These assays are based on the change in absorbance of light at a specific wavelength as a substrate is converted to a product.
A direct continuous assay for 2-hydroxyacyl-CoA dehydratases, including 2-hydroxyglutaryl-CoA dehydratase, leverages the difference in absorbance between the substrate (2-hydroxyacyl-CoA) and the product (enoyl-CoA) at 290 nm. oup.com This method allows for real-time measurement of enzyme activity and has been instrumental in obtaining high activity measurements. oup.com For instance, the dehydration of (R)-2-hydroxyglutaryl-CoA to (E)-glutaconyl-CoA can be followed by monitoring the increase in absorbance. oup.com
Coupled spectrophotometric assays are also employed, particularly when the primary reaction does not produce a significant change in absorbance. In these assays, the product of the primary reaction is used as a substrate for a second, "coupling" enzyme that does produce a measurable change in absorbance. For example, the formation of 2-oxoglutarate from the oxidation of (R)-2-hydroxyglutarate can be coupled to the NADH-dependent reduction of 2-oxoglutarate by (R)-2-hydroxyglutarate dehydrogenase, where the decrease in absorbance at 340 nm due to NADH oxidation is measured. researchgate.net
Mass Spectrometry for Product Identification and Quantification
Mass spectrometry (MS) is a powerful analytical technique used for the precise identification and quantification of 2-hydroxyglutaryl-CoA and related metabolites. This method measures the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and structure of the compound.
Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry has been utilized to analyze CoA thioesters, including intermediates in the 2-hydroxyglutaryl-CoA pathway. acs.orgnih.gov This technique is valuable for confirming the identity of reaction products. acs.org For instance, in studies of glutaryl-CoA dehydrogenase, mass spectrometry was used to identify glutaconyl-CoA and 3-hydroxyglutaryl-CoA as products of the enzymatic reaction. nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are also standard methods for the quantitative analysis of 2-hydroxyglutaric acid, a related and clinically significant metabolite. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) for Separation and Characterization of Isomers
High-performance liquid chromatography (HPLC) is an essential technique for separating and purifying 2-hydroxyglutaryl-CoA from complex mixtures and for distinguishing between its isomers. oup.comnih.gov The separation is based on the differential partitioning of the compound between a stationary phase (the column) and a mobile phase (the solvent).
HPLC has been successfully used to separate the 1- and 5-isomers of (R)-2-hydroxyglutaryl-CoA, which can be formed by glutaconate CoA-transferase. nih.gov This separation was crucial in demonstrating that only the 1-isomer is the true substrate for 2-hydroxyglutaryl-CoA dehydratase. nih.gov Furthermore, HPLC is used to determine the substrate and product concentrations in enzymatic assays, providing a quantitative measure of enzyme activity. oup.comnih.gov Different types of HPLC columns, such as those with C18 or silica-based stationary phases, can be employed depending on the specific separation requirements. google.comthermofisher.com
Enzyme Purification and Characterization Techniques
The isolation and characterization of enzymes involved in 2-hydroxyglutaryl-CoA metabolism are critical for understanding their structure, function, and mechanism. A multi-step purification process is typically required to obtain a homogenous enzyme preparation.
The purification of 2-hydroxyglutaryl-CoA dehydratase from Acidaminococcus fermentans involves several chromatographic steps. nih.gov Cell-free extracts are first subjected to chromatography on Q-Sepharose to separate the enzyme system into two components: the activator and the dehydratase itself. nih.gov The dehydratase is then further purified to homogeneity using blue-Sepharose chromatography. nih.gov The activator component can be purified using phenyl-Sepharose and ATP-agarose affinity chromatography. nih.gov
Once purified, enzymes are characterized to determine their physical and catalytic properties. This includes determining the molecular weight, subunit composition, and the presence of any prosthetic groups or metal cofactors. nih.gov For example, 2-hydroxyglutaryl-CoA dehydratase from A. fermentans was characterized as an iron-sulfur protein with an α2β2 structure and containing [4Fe-4S] clusters. nih.gov Enzyme kinetics are also thoroughly investigated to determine parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) for various substrates.
Recombinant Protein Expression and Heterologous Systems (e.g., Escherichia coli) for Pathway Reconstruction
The use of recombinant DNA technology and heterologous expression systems, particularly Escherichia coli, has revolutionized the study of metabolic pathways involving 2-hydroxyglutaryl-CoA. These techniques allow for the production of large quantities of specific enzymes for detailed characterization and for the reconstruction of entire metabolic pathways in a host organism.
Genes encoding enzymes of the 2-hydroxyglutarate pathway from organisms like A. fermentans and Clostridium symbiosum have been successfully cloned and expressed in E. coli. oup.comnih.govresearchgate.net For instance, the genes for 2-hydroxyglutarate dehydrogenase (hgdH), glutaconate CoA-transferase (gctAB), and the activator (hgdC) and dehydratase (hgdAB) components of 2-hydroxyglutaryl-CoA dehydratase were expressed in E. coli to engineer a strain capable of producing glutaconate. nih.gov This approach not only facilitates the study of individual enzymes but also allows for the investigation of the interactions between different components of the pathway in a controlled genetic background. oup.comnih.gov The expression of these genes often requires specific culture conditions, such as anaerobic growth and the supplementation of the medium with cofactors like riboflavin (B1680620) and iron, which are necessary for the proper folding and activity of the recombinant enzymes. nih.gov
Genetic and Molecular Biology Approaches for Pathway Manipulation
Genetic and molecular biology techniques are employed to manipulate the metabolic pathways involving 2-hydroxyglutaryl-CoA, providing insights into gene function and regulation. These approaches include gene cloning, sequencing, and the creation of genetically modified organisms.
The genes encoding the enzymes of the hydroxyglutarate pathway are often clustered together in an operon, as seen in A. fermentans. oup.com The identification and sequencing of these gene clusters have been crucial for understanding the organization and regulation of the pathway. oup.comoup.com Molecular techniques such as Northern blot analysis can be used to confirm the co-transcription of these genes as a single polycistronic mRNA. oup.com
Furthermore, genetic manipulation of organisms like E. coli has been used to reconstruct and optimize pathways for biotechnological applications. nih.govresearchgate.net By introducing and expressing the necessary genes, researchers can create microbial cell factories for the production of valuable chemicals derived from the 2-hydroxyglutaryl-CoA pathway, such as glutaconic acid. nih.govgoogle.com Phylogenetic analysis of the genes encoding enzymes like the activator subunit of 2-hydroxyglutaryl-CoA dehydratase can also provide evolutionary insights and help to identify homologous enzymes in other organisms. nih.gov
Table of Research Findings for 2-Hydroxyglutaryl-1-coenzyme A
| Research Area | Key Finding | Organism(s) Studied | Reference(s) |
|---|---|---|---|
| Biochemical Assays | A direct spectrophotometric assay at 290 nm can be used to measure 2-hydroxyacyl-CoA dehydratase activity. | Acidaminococcus fermentans, Clostridium symbiosum, Fusobacterium nucleatum | oup.com |
| HPLC is effective for separating the 1- and 5-isomers of (R)-2-hydroxyglutaryl-CoA. | Acidaminococcus fermentans | nih.gov | |
| Mass spectrometry is used to identify and confirm the structure of CoA thioester products. | Clostridium symbiosum | acs.orgnih.gov | |
| Enzyme Purification | 2-Hydroxyglutaryl-CoA dehydratase from A. fermentans was purified into two components: an activator and the dehydratase. | Acidaminococcus fermentans | nih.gov |
| The dehydratase is an iron-sulfur protein with an α2β2 structure. | Acidaminococcus fermentans | nih.gov | |
| Recombinant Expression | Six genes from the hydroxyglutarate pathway were expressed in E. coli to produce glutaconate. | Acidaminococcus fermentans, Clostridium symbiosum | nih.govresearchgate.net |
| The activator (hgdC) and dehydratase (hgdAB) components have been expressed as recombinant proteins. | Acidaminococcus fermentans, Clostridium symbiosum | oup.comnih.gov | |
| Genetic Manipulation | The genes for the hydroxyglutarate pathway in A. fermentans are clustered in an operon. | Acidaminococcus fermentans | oup.com |
Advanced Spectroscopic Analysis of Associated Enzymes and Cofactors
The study of this compound (2-HG-CoA) metabolism relies heavily on advanced spectroscopic techniques to probe the intricate mechanisms of the enzymes involved. The key enzyme, 2-hydroxyglutaryl-CoA dehydratase, and its associated activator protein from organisms like Acidaminococcus fermentans, utilize complex cofactors, including iron-sulfur clusters, to catalyze the dehydration of 2-HG-CoA. nih.govnih.gov This process is understood to proceed through a radical mechanism, necessitating sophisticated methods for the detection of transient radical species and the characterization of the enzyme's metallic cofactors. oup.com
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, which are molecules containing one or more unpaired electrons. This makes it perfectly suited for detecting radical intermediates and paramagnetic metal centers, such as the iron-sulfur clusters involved in the activation of 2-hydroxyglutaryl-CoA dehydratase. oup.com
The 2-hydroxyglutaryl-CoA dehydratase system is composed of two main protein components: the dehydratase itself (HgdAB) and an activator protein (HgdC). nih.gov The activator, a homodimeric protein, contains a [4Fe-4S] cluster and is responsible for transferring an electron to the dehydratase in an ATP-dependent reaction, which in turn initiates the radical-based catalysis on the substrate. nih.govoup.com
EPR spectroscopy has been instrumental in characterizing the different electronic states of this iron-sulfur cluster. When the activator's [4Fe-4S]²+ cluster is reduced by one electron to the [4Fe-4S]¹⁺ state, it becomes paramagnetic and exhibits an unusual electron spin ground state of S = 3/2. nih.govoup.com This state is identified by strong, absorption-type EPR signals at high g-values. nih.gov Further reduction, achievable in vitro using strong reducing agents like titanium(III) citrate (B86180), can generate a superreduced, all-ferrous [4Fe-4S]⁰ state. nih.gov This state possesses an integer spin system (S=4) and displays sharp EPR signals at g = 16 and 12 at low temperatures. nih.gov
While the enzyme's mechanism is proposed to generate a substrate radical, direct EPR detection of a 2-hydroxyglutaryl-CoA radical is challenging due to its likely transient and reactive nature. In analogous enzyme systems, such as pyruvate (B1213749):ferredoxin oxidoreductase, which also proceeds via a radical mechanism, EPR has been successfully used to characterize the radical intermediate by employing isotopic labeling of the substrate and coenzyme. nih.gov This approach, combined with spectral simulations, allows for the determination of g-values and hyperfine splittings, which provide insight into the electronic structure of the radical. nih.gov For highly reactive and short-lived radicals, spin-trapping techniques, where a "spin trap" molecule like 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO) reacts with the radical to form a more stable paramagnetic adduct, are often employed for EPR detection. researchgate.netresearchgate.net
Table 1: EPR Spectroscopic Parameters for the Iron-Sulfur Cluster of 2-Hydroxyglutaryl-CoA Dehydratase Activator
| Cluster State | Spin State (S) | g-values | Reference |
| Reduced [4Fe-4S]¹⁺ | 3/2 | 4-6 | nih.gov |
| Superreduced [4Fe-4S]⁰ | 4 | 16, 12 | nih.gov |
Mössbauer Spectroscopy for Iron-Sulfur Cluster Characterization
Mössbauer spectroscopy is a highly sensitive technique for studying nuclei of specific isotopes, with ⁵⁷Fe being the most common isotope used in biological studies. It is unparalleled in its ability to determine the oxidation state, spin state, and coordination environment of iron atoms within proteins, making it a cornerstone for the characterization of iron-sulfur clusters. springernature.com This method can detect all iron species in a sample, regardless of whether they are paramagnetic or diamagnetic. springernature.com
In the study of the 2-hydroxyglutaryl-CoA dehydratase system, Mössbauer spectroscopy has provided critical, complementary information to EPR data. The active, oxidized form of the dehydratase and its activator each contain a diamagnetic [4Fe-4S]²⁺ cluster, which is EPR-silent but can be characterized by Mössbauer spectroscopy. nih.gov
The power of the technique is particularly evident in the characterization of the superreduced [4Fe-4S]⁰ state of the activator protein. Analysis of the Mössbauer spectrum of this state revealed an isomer shift (δ) of 0.65 mm/s and a quadrupole splitting (ΔE_Q) ranging from 1.51 to 2.19 mm/s at 140 K. nih.gov These parameters are characteristic of high-spin Fe(II) sites in a tetrahedral sulfur coordination (Fe²⁺S₄), confirming that the cluster is in an all-ferrous state. nih.gov The combination of magnetic Mössbauer spectra with EPR data and simulations allowed for a consistent model where the all-ferrous cluster has a total spin of S=4. nih.gov
Furthermore, Mössbauer spectroscopy has been used to observe the dynamics of the iron-sulfur clusters during enzyme activation. It revealed the oxidation of the activator's cluster during the activation process, although the concurrent reduction of the dehydratase's cluster could not be directly observed by this method under the experimental conditions. oup.com The technique is also effective in identifying cluster degradation products; for example, exposure of the activator to air leads to the irreversible conversion of its [4Fe-4S]²⁺ cluster into a [2Fe-2S]²⁺ cluster, a process that can be monitored by Mössbauer spectroscopy. nih.gov
Table 2: Mössbauer Spectroscopic Parameters for the Superreduced [4Fe-4S]⁰ Cluster of the Dehydratase Activator
| Parameter | Value (at 140 K) | Interpretation | Reference |
| Isomer Shift (δ) | 0.65 mm/s | Typical for Fe(II)S₄ sites | nih.gov |
| Quadrupole Splitting (ΔE_Q) | 1.51 - 2.19 mm/s | Indicates high-spin Fe(II) | nih.gov |
Biotechnological Applications and Metabolic Engineering of 2 Hydroxyglutaryl 1 Coenzyme a Pathways
Engineered Microorganisms for Production of Bio-based Chemicals
Metabolic engineering has successfully repurposed the 2-hydroxyglutaryl-CoA pathway, naturally found in some anaerobic bacteria, into tractable microbial hosts like Escherichia coli. By introducing a set of heterologous genes, a synthetic pathway can be established that diverts intermediates from the host's central metabolism, such as the TCA cycle, towards the production of target chemicals.
A notable application of the engineered 2-HG-CoA pathway is the production of glutaconate, an unsaturated C5-dicarboxylic acid with potential as a monomer for biodegradable polyesters and polyamides. nih.gov Scientists have successfully engineered Escherichia coli to produce glutaconate by introducing a synthetic anaerobic pathway that starts with the TCA cycle intermediate 2-oxoglutarate. nih.gov
This was achieved by expressing six genes from glutamate-fermenting bacteria, namely Acidaminococcus fermentans and Clostridium symbiosum. nih.gov The engineered pathway involves the following key enzymatic steps:
Reduction: 2-oxoglutarate is reduced to (R)-2-hydroxyglutarate by (R)-2-hydroxyglutarate dehydrogenase (HgdH). nih.gov
CoA Activation: (R)-2-hydroxyglutarate is activated to (R)-2-hydroxyglutaryl-CoA by the action of glutaconate CoA-transferase (GctAB). nih.gov
Dehydration: The key intermediate, (R)-2-hydroxyglutaryl-CoA, is dehydrated to (E)-glutaconyl-CoA by the oxygen-sensitive [4Fe-4S] cluster-containing enzyme, (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB), which itself requires an activator protein (HgdC). nih.gov
The final product, glutaconate, is released from glutaconyl-CoA. Recombinant E. coli strains carrying these genes have been shown to produce glutaconate at concentrations of up to 2.7 ± 0.2 mM when grown anaerobically. nih.gov In some engineered strains designed for glutarate production, glutaconate was also produced as a significant side-product, reaching titers of 27.7 mg/L.
| Host Organism | Key Heterologous Enzymes | Origin of Genes | Precursor | Product | Reported Titer |
|---|---|---|---|---|---|
| Escherichia coli | (R)-2-hydroxyglutarate dehydrogenase (HgdH) Glutaconate CoA-transferase (GctAB) (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB) & Activator (HgdC) | Acidaminococcus fermentansClostridium symbiosum | 2-Oxoglutarate | (E)-Glutaconate | 2.7 ± 0.2 mM nih.gov |
The 2-hydroxyglutaryl-CoA pathway has also been adapted for the synthesis of precursors to adipic acid, a C6-dicarboxylic acid that is a crucial monomer for the production of nylon-6,6. researchgate.netnih.gov A key strategy involves extending the pathway to accommodate C6 substrates. This bio-based route begins with the conversion of 2-oxoadipate, which can be derived from glucose. researchgate.net
The engineered pathway leverages enzymes with broader substrate specificities:
The intermediate 2-oxoadipate is first reduced to (R)-2-hydroxyadipate. researchgate.net
Glutaconate CoA-transferase (GctAB) then catalyzes the conversion of (R)-2-hydroxyadipate to (R)-2-hydroxyadipoyl-CoA. researchgate.net
Crucially, the (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB) from Clostridium symbiosum has been shown to accept (R)-2-hydroxyadipoyl-CoA as an alternative substrate, dehydrating it to 2-hexenedioyl-CoA. researchgate.netnih.gov
2-Hexenedioyl-CoA is an unsaturated precursor that can be further converted to adipic acid. researchgate.netnih.gov This demonstrates the potential of using the core enzymes of the 2-HG-CoA pathway to create a bio-based production route for adipic acid. nih.gov
| Step | Substrate | Enzyme | Product |
|---|---|---|---|
| 1 | 2-Oxoadipate | (R)-2-hydroxyglutarate dehydrogenase (engineered) or other oxidoreductases | (R)-2-Hydroxyadipate researchgate.net |
| 2 | (R)-2-Hydroxyadipate | Glutaconate CoA-transferase (GctAB) | (R)-2-Hydroxyadipoyl-CoA researchgate.net |
| 3 | (R)-2-Hydroxyadipoyl-CoA | (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB) | 2-Hexenedioyl-CoA researchgate.netnih.gov |
Synthetic Biology Frameworks Leveraging 2-Hydroxyglutaryl-CoA Metabolism
Synthetic biology provides a powerful framework for designing and constructing novel metabolic pathways, such as those involving 2-hydroxyglutaryl-CoA, for chemical production. nih.gov This approach involves the assembly of genetic parts, including genes encoding enzymes from diverse organisms, into a host microorganism to create a new-to-nature pathway. The successful production of glutaconate and adipic acid precursors in E. coli are prime examples of this framework, where enzymes from anaerobic bacteria were functionally expressed in a facultative anaerobe to establish a synthetic production route. nih.govnih.gov
A key goal in metabolic engineering is the development of orthogonal metabolic pathways that operate with minimal interaction with the host cell's native metabolic network. nih.gov Such pathways are designed to be largely independent of the complex regulatory circuits that govern the host's primary metabolism, which is optimized for growth rather than chemical production. nih.gov
The engineered 2-hydroxyglutaryl-CoA pathway for glutaconate and adipic acid precursors can be considered an orthogonal pathway. nih.govnih.gov It diverts a single, highly connected metabolite, 2-oxoglutarate, from the central TCA cycle and channels it into a dedicated, synthetic route. This design minimizes the drain on other essential biomass precursors and bypasses the native regulatory mechanisms that would typically counteract the redirection of significant carbon flux. nih.gov The advantages of such an orthogonal design include potentially higher product yields and more stable production, as the synthetic pathway does not compete extensively with the cellular machinery required for growth and maintenance. nih.gov
Enzyme Engineering for Tailored Substrate Specificity or Enhanced Catalytic Efficiency
The performance of engineered metabolic pathways is often limited by the efficiency and specificity of the constituent enzymes. Enzyme engineering plays a critical role in overcoming these limitations by modifying enzymes to improve their catalytic properties or to accept novel substrates.
Research into the 2-hydroxyglutaryl-CoA dehydratase from Clostridium symbiosum revealed that the enzyme possesses a degree of substrate promiscuity. nih.gov It was found to accept not only its native substrate, (R)-2-hydroxyglutaryl-CoA, but also the C6 analogue, (R)-2-hydroxyadipoyl-CoA, which was essential for its use in the adipic acid precursor pathway. nih.gov
While exploiting native promiscuity is a valuable first step, targeted enzyme engineering can yield more significant improvements. In a related part of the adipic acid pathway, the (R)-2-hydroxyglutarate dehydrogenase from Acidaminococcus fermentans (Hgdh) was engineered to more efficiently reduce 2-oxoadipate to (R)-2-hydroxyadipate. researchgate.net Using a combination of computational analysis and mutagenesis, researchers developed mutant variants of the enzyme with a 100-fold higher catalytic efficiency for this key reaction, demonstrating the power of enzyme engineering to optimize flux through a synthetic pathway. researchgate.net
| Enzyme Target | Organism | Engineering Goal | Approach | Result |
|---|---|---|---|---|
| (R)-2-hydroxyglutaryl-CoA dehydratase (HgdAB) | Clostridium symbiosum | Broaden substrate specificity for adipic acid precursor synthesis | Substrate specificity screening | Native enzyme accepts (R)-2-hydroxyadipoyl-CoA as a substrate nih.gov |
| (R)-2-hydroxyglutarate dehydrogenase (Hgdh) | Acidaminococcus fermentans | Improve catalytic efficiency for 2-oxoadipate reduction | Computational analysis, saturation and random mutagenesis | Mutant variants with 100-fold higher catalytic efficiency obtained researchgate.net |
Q & A
Basic Research Questions
Q. How can 2-Hydroxyglutaryl-1-CoA be quantified in enzymatic assays, and what methodological considerations ensure accuracy?
- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with isotope-labeled internal standards (e.g., deuterated analogs) to minimize matrix effects. Calibration curves spanning physiological concentrations (e.g., 0.1–100 µM) should be validated for linearity (R² > 0.99). Include negative controls (enzyme-free reactions) to distinguish background signals .
- Data Validation : Replicate measurements (n ≥ 3) and statistical analysis (e.g., ANOVA) to assess precision. Cross-validate with enzymatic coupled assays using NADH/NADPH-dependent detection at 340 nm .
Q. What is the metabolic role of 2-Hydroxyglutaryl-1-CoA, and how can its enzymatic activity be experimentally characterized?
- Experimental Design :
Substrate Specificity : Incubate purified enzymes (e.g., hydroxyacyl-CoA dehydrogenases) with 2-Hydroxyglutaryl-1-CoA and analogs (e.g., glutaryl-CoA) under controlled pH (7.4) and temperature (37°C).
Kinetic Parameters : Measure initial reaction rates using varying substrate concentrations (0.1–10 mM). Calculate and via Michaelis-Menten plots .
Inhibitor Screening : Test potential inhibitors (e.g., substrate analogs) at 1–100 µM concentrations.
Q. How can researchers confirm the structural identity of synthesized 2-Hydroxyglutaryl-1-CoA?
- Analytical Workflow :
- NMR Spectroscopy : Analyze - and -NMR spectra (e.g., δ 2.4–3.1 ppm for CoA-thioester protons) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) with <5 ppm mass accuracy .
- Enzymatic Digestion : Treat with acyl-CoA thioesterases to confirm hydrolysis products via TLC .
Advanced Research Questions
Q. How can contradictory data on 2-Hydroxyglutaryl-1-CoA’s kinetic parameters be resolved across studies?
- Root-Cause Analysis :
Assay Conditions : Compare buffer composition (e.g., Tris vs. phosphate), ionic strength, and cofactor concentrations (Mg²⁺, ATP) .
Enzyme Source : Variability in recombinant vs. native enzyme purity (e.g., His-tagged proteins may alter kinetics).
Data Normalization : Standardize activity to protein concentration (Bradford assay) and correct for non-enzymatic degradation .
- Solution : Conduct side-by-side experiments using standardized protocols and report raw data with error margins .
Q. What strategies mitigate instability of 2-Hydroxyglutaryl-1-CoA in long-term enzymatic studies?
- Stabilization Techniques :
- Storage : Aliquot in 50 mM Tris-HCl (pH 8.0) with 10% glycerol at -80°C; avoid freeze-thaw cycles .
- In Situ Generation : Use enzymatic synthesis systems (e.g., acyl-CoA synthetases) to produce the compound immediately before assays .
- Additives : Include 1 mM DTT to prevent thioester oxidation and 0.1% BSA to reduce surface adsorption .
Q. How can multi-omics approaches elucidate the regulatory networks involving 2-Hydroxyglutaryl-1-CoA?
- Integrated Workflow :
Transcriptomics : RNA-seq of tissues/cells under metabolic stress (e.g., hypoxia) to identify co-expressed genes (e.g., ACAT1, HMGCL).
Metabolomics : Stable isotope-resolved tracing (e.g., -glutamate) to track 2-Hydroxyglutaryl-1-CoA flux in pathways.
Proteomics : Co-immunoprecipitation (Co-IP) to map enzyme interactomes .
- Data Integration : Use tools like MetaboAnalyst for pathway enrichment analysis and Cytoscape for network visualization .
Methodological Best Practices
- Reagent Handling : For cell-based studies, pre-treat 2-Hydroxyglutaryl-1-CoA with endotoxin-removal resins (e.g., Polymyxin B) to avoid confounding immune responses .
- Ethical Data Reporting : Document raw spectra, chromatograms, and statistical codes in supplementary materials to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
